N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
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Overview
Description
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate carboxylic acid derivative.
Amide Formation: The final step involves the coupling of the ethoxybenzothiazole derivative with pyridin-2-ylmethylamine and butyric acid chloride under basic conditions to form the desired butyramide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to reduce the amide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Thiols, amines, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thioethers, amides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide would depend on its specific biological target. Generally, benzothiazole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide
- N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)propionamide
- N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide
Uniqueness
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is unique due to the specific combination of the ethoxybenzothiazole and pyridinylmethylbutyramide moieties. This unique structure may confer distinct biological activities and physicochemical properties compared to similar compounds.
Biological Activity
N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)butyramide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its synthesis, biological properties, and relevant case studies, highlighting its significance in pharmacological research.
Chemical Structure and Synthesis
The compound features a benzothiazole moiety substituted at the 6-position with an ethoxy group and an amide linkage to a pyridinylmethyl group. The synthesis typically involves multiple steps:
- Formation of the Benzothiazole Core : This is achieved by cyclizing 2-aminothiophenol with an appropriate carboxylic acid derivative.
- Amide Formation : The benzothiazole derivative is then coupled with pyridin-2-ylmethylamine and butyric acid chloride under basic conditions to yield the final product.
Biological Activity
This compound has been investigated for various biological activities, primarily due to the pharmacological properties associated with benzothiazole derivatives. Key findings include:
Antimicrobial Activity
Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against various bacterial strains, demonstrating potential as antibiotic agents .
Study | Compound Tested | Activity | Result |
---|---|---|---|
Benzothiazole Derivatives | Antibacterial | MIC values as low as 50 μg/mL | |
This compound | Antifungal | Effective against Candida species |
Cytotoxicity
The compound's cytotoxic effects have been evaluated against tumorigenic cell lines. Preliminary studies suggest selective cytotoxicity, which is crucial for cancer therapy development.
Cell Line | IC50 (ng/mL) | Notes |
---|---|---|
WI-38 VA-13 | 32 | Potent against tumorigenic cells |
Normal WI-38 | >500 | Minimal effect on normal cells |
The mechanism of action for this compound involves interaction with specific biological targets. Molecular docking studies have demonstrated that this compound can effectively bind to enzymes such as urease, which is vital in various metabolic pathways.
Interaction Studies
Molecular docking analyses reveal that hydrogen bonding plays a significant role in the binding affinity of the compound to target enzymes, enhancing its biological efficacy.
Case Studies
Several studies have explored the biological implications of benzothiazole derivatives:
- Antiviral Properties : A study highlighted the potential of similar compounds in inhibiting viral replication, suggesting a broader application in antiviral drug development.
- Anti-inflammatory Effects : Research indicates that benzothiazole derivatives exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory diseases.
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, particularly in models of ischemia/reperfusion injury, indicating potential applications in neurodegenerative disorders.
Properties
IUPAC Name |
N-(6-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-3-7-18(23)22(13-14-8-5-6-11-20-14)19-21-16-10-9-15(24-4-2)12-17(16)25-19/h5-6,8-12H,3-4,7,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMZRYOVFQVOACB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N(CC1=CC=CC=N1)C2=NC3=C(S2)C=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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